
Metoclopramide hydrochloride
Overview
Description
Metoclopramide hydrochloride (C₁₄H₂₂ClN₃O₂·HCl·H₂O, molecular weight 354.27 g/mol) is a benzamide derivative and a dopamine D2 receptor (D2DR) antagonist with additional serotonin 5-HT3 receptor inhibitory activity . It is clinically used as an antiemetic and gastroprokinetic agent, available in oral tablets, solutions, and injectable formulations . The compound exists as a monohydrochloride monohydrate salt, enhancing its solubility and stability for pharmaceutical use . Key synonyms include 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-o-anisamide monohydrochloride monohydrate and Reglan, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of metoclopramide hydrochloride involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethyl-2-chloroethylamine under specific conditions . The reaction typically requires a solvent such as acetonitrile or tetrahydrofuran and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving metoclopramide in tartaric acid solution, followed by the addition of sodium pyrosulfite and sodium acetate buffer to adjust the pH . The solution is then filtered and subjected to further purification steps to obtain the final product .
Chemical Reactions Analysis
Diazotization and Analytical Derivatization
The primary aromatic amine group in metoclopramide undergoes diazotization in acidic media, forming diazonium salts. This reaction is utilized in analytical methods:
- Diazotization : NaNO₂ in HCl (0.1–0.5 M) at 0–5°C .
- Coupling : Diazonium salts react with diphenylamine (pH 9–11) to form a red chromogen (λₘₐₓ = 530 nm) .
Analytical performance :
Method | Linear Range (µg/mL) | Molar Absorptivity (L/mol·cm) | LOD (µg/mL) |
---|---|---|---|
Spectrophotometric | 0.3–7.5 | 4.73 × 10⁴ | 0.22 |
HPLC | 0.1–50.0 | - | 0.05 |
Metabolic Reactions
Metoclopramide undergoes hepatic metabolism via:
- Oxidation : CYP2D6 (major) and CYP3A4 (minor) mediate N-dealkylation and hydroxylation .
- Conjugation : N-4 sulfate conjugation (primary pathway) .
Key metabolites :
- Metoclopramide sulfonate (major inactive metabolite).
- N-desethyl metoclopramide (minor, active).
Pharmacokinetic parameters :
Parameter | Value (Adults) | Value (Renal Impairment) |
---|---|---|
Half-life (t₁/₂) | 5–6 hours | Up to 24 hours |
Clearance | 0.67 L/h/kg | Reduced by 50–80% |
Stability and Degradation
This compound is stable under standard storage but degrades under:
- Acidic conditions : Hydrolysis of the amide bond at pH < 2.
- Thermal stress : Decomposition at >150°C, producing chlorinated byproducts .
Degradation products :
- 4-Amino-5-chloro-2-methoxybenzoic acid (primary hydrolytic product).
- N-oxide derivatives under oxidative conditions .
Solid-State Reactions
Polymorphism : Exhibits two crystalline forms (Form I and II) with distinct dissolution rates. Form I is thermodynamically stable and used in formulations .
Scientific Research Applications
Clinical Applications
Metoclopramide is widely recognized for its effectiveness in treating various gastrointestinal conditions:
- Gastroesophageal Reflux Disease (GERD) : Metoclopramide is indicated for patients with GERD who have not responded adequately to conventional therapies. It helps alleviate heartburn and promotes healing of esophageal ulcers by increasing lower esophageal sphincter tone and enhancing gastric emptying .
- Diabetic Gastroparesis : This condition, characterized by delayed gastric emptying in diabetic patients, is another primary indication for metoclopramide. The drug alleviates symptoms such as nausea, vomiting, and abdominal fullness by promoting gastric motility .
- Postoperative Nausea and Vomiting : Metoclopramide is frequently used to prevent nausea and vomiting post-surgery, especially when nasogastric suction is not feasible. Its efficacy in this area makes it a staple in surgical settings .
- Chemotherapy-Induced Nausea : The drug is also employed to manage nausea and vomiting associated with chemotherapy. It can be administered prophylactically to mitigate these side effects in cancer patients .
Off-Label Uses
In addition to its approved indications, metoclopramide has several off-label applications:
- Migraine Management : Some studies suggest that metoclopramide may be effective in treating migraine headaches due to its antiemetic properties .
- Radiation-Induced Nausea : Metoclopramide is sometimes used to manage nausea resulting from radiation therapy .
- Gastric Bezoars : The drug has been reported to assist in the management of gastric bezoars by promoting their passage through the gastrointestinal tract .
Emerging Research Findings
Recent studies have highlighted additional potential applications of metoclopramide:
- Antimicrobial Properties : Research indicates that metoclopramide may possess antimicrobial activity against certain Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial treatments .
- Innovative Drug Delivery Systems : There is ongoing research into utilizing metoclopramide within novel drug delivery systems aimed at enhancing therapeutic efficacy while minimizing side effects. These systems could improve the bioavailability of medications used alongside metoclopramide .
Safety Profile and Side Effects
While metoclopramide is generally well-tolerated, it can lead to adverse effects, particularly with prolonged use. Common side effects include:
Case Studies
Several case studies have documented the effectiveness of metoclopramide in various clinical scenarios:
- A case study highlighted the successful use of metoclopramide in a patient with severe diabetic gastroparesis who experienced significant symptom relief after initiating treatment .
- Another case documented the use of metoclopramide for managing chemotherapy-induced nausea in a patient undergoing treatment for breast cancer, demonstrating its efficacy as part of an antiemetic regimen .
Mechanism of Action
Metoclopramide hydrochloride exerts its effects primarily by blocking dopamine D2 receptors in the chemoreceptor trigger zone of the central nervous system . This action prevents nausea and vomiting. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, promoting gastric motility and accelerating gastric emptying without stimulating gastric, biliary, or pancreatic secretions .
Comparison with Similar Compounds
Key Physicochemical Properties:
- CAS Registry Number : 54143-57-6
- Empirical Formula : C₁₄H₂₂ClN₃O₂·HCl·H₂O
- Melting Point: Not explicitly provided in evidence, but hydrochloride salts typically exhibit high thermal stability.
- Solubility : Highly soluble in water due to the hydrochloride salt form .
Comparison with Structurally Similar Compounds
Metoclopramide hydrochloride belongs to a class of compounds characterized by substituted benzamide or cyclopropyl structures. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Core Structure :
- Metoclopramide’s benzamide backbone is critical for dopamine receptor antagonism, whereas cyclopropyl or oxadiazole-containing analogs (e.g., [1-(2-Methylpropyl)cyclopropyl]methanamine) exhibit divergent receptor interactions due to ring strain and electronic effects .
Salt Form :
- The hydrochloride salt in metoclopramide and its analogs improves aqueous solubility and bioavailability compared to free bases .
Substituent Effects: The diethylaminoethyl group in metoclopramide enhances CNS penetration, while bulkier substituents (e.g., cyclopentyl in oxadiazole derivatives) may limit blood-brain barrier permeability .
Analytical and Pharmacological Research Findings
Table 2: Analytical Methods for this compound
Comparative Pharmacokinetics:
- Metoclopramide’s short half-life (4–6 hours) contrasts with cyclopropyl analogs, which may exhibit prolonged activity due to slower metabolic clearance .
Biological Activity
Metoclopramide hydrochloride is a widely used medication primarily known for its antiemetic and prokinetic properties. It is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), nausea, and vomiting, particularly in the context of chemotherapy and postoperative care. This article delves into the biological activity of metoclopramide, focusing on its mechanisms of action, pharmacokinetics, clinical implications, and case studies that illustrate its effects.
Metoclopramide exerts its pharmacological effects through multiple mechanisms:
- Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) of the central nervous system. This action helps prevent nausea and vomiting by inhibiting signals that trigger these responses .
- Serotonin Receptor Modulation : Metoclopramide also antagonizes serotonin 5-HT3 receptors and agonizes 5-HT4 receptors. The antagonism of 5-HT3 contributes to its antiemetic effects, while agonism at 5-HT4 enhances gastrointestinal motility .
- Muscarinic Activity : While not primarily acting through muscarinic receptors, metoclopramide's prokinetic effects are influenced by its actions on these receptors, which help increase lower esophageal sphincter tone and gastric motility .
Pharmacokinetics
The pharmacokinetic profile of metoclopramide reveals important aspects regarding its absorption, distribution, metabolism, and elimination:
Metoclopramide undergoes first-pass metabolism, which can significantly affect its bioavailability and therapeutic effectiveness. The half-life is notably prolonged in patients with renal impairment, necessitating dose adjustments .
Clinical Implications
Metoclopramide is indicated for various conditions, including:
- Nausea and Vomiting : Particularly effective in postoperative settings and for chemotherapy-induced nausea.
- Gastroesophageal Reflux Disease (GERD) : Enhances gastric emptying and improves symptoms associated with reflux .
- Gastroparesis : Used to treat delayed gastric emptying in diabetic patients.
However, chronic use is associated with adverse effects such as tardive dyskinesia, acute dystonia, and other extrapyramidal symptoms due to its dopaminergic antagonistic activity. The risk of these side effects increases with prolonged therapy beyond 12 weeks .
Case Studies
Recent case studies highlight the potential adverse effects associated with metoclopramide use:
-
Acute Dystonia in Adolescents : Two cases were reported involving male adolescents who developed acute dystonic reactions after receiving metoclopramide. Both patients were identified as poor metabolizers of CYP2D6, suggesting that genetic factors may influence the drug's safety profile .
- Case Details :
- Patient A: Developed involuntary muscle spasms after starting metoclopramide for GERD.
- Patient B: Experienced severe torticollis following administration for gastroenteritis.
- Case Details :
- Efficacy in Chemotherapy-Induced Nausea : A retrospective analysis indicated that while metoclopramide is effective for delayed nausea post-chemotherapy, it is often less effective than newer antiemetics like 5-HT3 antagonists during acute phases .
Q & A
Q. What validated analytical methods are recommended for quantifying Metoclopramide hydrochloride in pharmaceutical formulations and biological fluids?
Basic Research Question
Validated methods include high-performance liquid chromatography (HPLC) for precise quantification in pharmaceutical preparations , spectrophotometry using oxidative coupling reactions (e.g., with vanillin or diazotized p-nitroaniline) for cost-effective analysis , and chemiluminescence (e.g., Ru(bpy)₃²⁺-permanganate system) for high sensitivity in biological samples . Method validation should adhere to ICH guidelines, ensuring parameters like linearity (0.5–50 µg/mL), accuracy (98–102% recovery), and precision (RSD <2%) are met .
Q. How is the purity of this compound certified for pharmaceutical research?
Basic Research Question
Certified Reference Materials (CRMs) from organizations like Sigma-Aldrich are qualified for pharmacopeial standards (USP/EP), requiring purity between 98.0–101.0% on an anhydrous basis . Purity is verified via mass balance analysis , combining assays for related substances, water content (Karl Fischer titration), and residual solvents (gas chromatography) . Secondary standards must be cross-checked against CRMs for traceability .
Q. What experimental factors influence the release kinetics of this compound from controlled-release formulations?
Advanced Research Question
Hydrodynamic conditions (e.g., flow rate in dissolution apparatus) significantly impact release kinetics. Studies using hydrophobic polyamide 12 matrices show a biexponential model :
where (rapid diffusion phase) and (polymer relaxation phase) are flow-rate-dependent . Adjusting pH (1.2–7.4) and agitation speed (50–100 rpm) during dissolution testing can simulate gastrointestinal variability .
Q. How can researchers resolve discrepancies in pharmacokinetic data from different analytical techniques?
Advanced Research Question
Discrepancies often arise from matrix effects (e.g., plasma proteins interfering with chemiluminescence) or extraction efficiency variations (e.g., surfactant cloud-point extraction vs. liquid-liquid extraction) . Cross-validation using isotope dilution mass spectrometry (IDMS) or spiking experiments with CRMs improves accuracy . Statistical tools like Bland-Altman plots quantify method agreement .
Q. What pharmacological mechanisms should inform in vivo study design for this compound?
Basic Research Question
In vivo studies must account for its dopamine D2 receptor antagonism (anti-emetic effect) and 5-HT3/5-HT4 receptor modulation (prokinetic action) . Genetic polymorphisms in DRD2 and HTR3A genes (e.g., rs1799732, rs1062613) may alter inter-subject response variability, necessitating genotyping in preclinical models .
Q. How can green chemistry principles optimize spectrophotometric determination of this compound?
Advanced Research Question
Eco-friendly methods include microwave-assisted synthesis of reagents (reducing reaction time) and water-based assays (e.g., oxidative coupling with p-nitroaniline, avoiding organic solvents) . Metrics like E-factor (waste per product unit) and Analytical Eco-Scale evaluate environmental impact .
Q. What parameters are critical for developing stability-indicating assays for this compound?
Basic Research Question
Key parameters include:
- Forced degradation conditions : Acid/alkaline hydrolysis (0.1M HCl/NaOH, 80°C), oxidation (3% H₂O₂), and photolysis (1.2 million lux-hours) to identify degradation products .
- Chromatographic resolution : HPLC methods with C18 columns (5µm, 250mm) and mobile phases (acetonitrile:phosphate buffer, pH 3.0) separate parent compounds from impurities .
Q. What molecular interactions explain inter-individual variability in this compound’s therapeutic effects?
Advanced Research Question
Variability is linked to genetic polymorphisms in drug targets (e.g., HTR3E rs7627615 affects 5-HT3 receptor binding) and metabolic enzymes (CYP2D6 poor vs. extensive metabolizers) . In vitro models using CRISPR-edited cell lines (e.g., HEK293T with DRD2 variants) can isolate genotype-phenotype relationships .
Properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFUNJWWXKCWNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
364-62-5 (Parent) | |
Record name | Metoclopramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10964306 | |
Record name | Metoclopramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2576-84-3, 7232-21-5, 54143-57-6 | |
Record name | Metoclopramide dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2576-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoclopramide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7232-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoclopramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoclopramide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metoclopramide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metoclopramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOCLOPRAMIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1QZY5SWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.